molecular formula C30H46O5 B1249425 Sandorinic acid B

Sandorinic acid B

Cat. No.: B1249425
M. Wt: 486.7 g/mol
InChI Key: ZOJYWIDATCZFTE-GLLUEPBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sandorinic acid B is a bioactive triterpenoid compound isolated from the stem bark and leaves of Sandoricum koetjape (commonly known as the Harp tree), a plant traditionally used in Southeast Asian medicine for treating fever, diabetes, and gastrointestinal disorders . Structurally, it belongs to the limonoid class, characterized by a tetracyclic triterpenoid backbone with hydroxyl and acyloxy functional groups . Its molecular weight and exact stereochemical configuration remain under investigation, but studies highlight its potent antidiabetic properties. This compound inhibits α-amylase and α-glucosidase enzymes, key targets for managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM). Molecular docking studies reveal binding affinities comparable to the clinically used drug acarbose, with a free energy of -9.6 kcal/mol .

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(2R,4aS,6aR,6aR,8aR,12aR,14R,14aS,14bS)-14,14b-dihydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-1,3,4,5,6,6a,8,8a,11,12,13,14-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-24(2)20-9-8-18-19(27(20,5)11-10-21(24)31)16-22(32)29(7)28(18,6)15-14-26(4)13-12-25(3,23(33)34)17-30(26,29)35/h8,19-20,22,32,35H,9-17H2,1-7H3,(H,33,34)/t19-,20-,22+,25+,26+,27+,28+,29+,30-/m0/s1

InChI Key

ZOJYWIDATCZFTE-GLLUEPBVSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@]1([C@@]3([C@@H](C[C@H]4C(=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)[C@]3(CC2)C)O)C)O)(C)C(=O)O

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4(CC(CC5)(C)C(=O)O)O)C)C)C)O)C

Synonyms

sandorinic acid B

Origin of Product

United States

Comparison with Similar Compounds

Sandorinic Acid A

  • Structural Features: A triterpenoid analog isolated from the same plant, differing from Sandorinic acid B in acyloxy substituent positions .
  • Binding Interactions : Shares interactions with catalytic residues Trp59 and Asp300 in α-amylase but lacks conventional hydrogen bonds with Glu233 and Asp300 observed in this compound .
  • Efficacy : Exhibits a lower binding affinity (-8.2 kcal/mol) compared to this compound, suggesting reduced inhibitory potency .

Quercetin

  • Structural Features: A flavonoid (polyphenolic compound) with a planar aromatic structure, contrasting the triterpenoid scaffold of Sandorinic acids .
  • Binding Interactions : Forms conventional hydrogen bonds with Glu233 and Asp300, similar to this compound, but lacks interactions with Leu162 and Thr163 .

Salvianolic Acid B

  • Structural Features: A phenolic acid (molecular weight 718.62) with a salvianolic acid backbone, unrelated to triterpenoids .

Comparative Analysis of Key Parameters

Table 1: Structural and Functional Comparison

Compound Class Molecular Weight (g/mol) Key Binding Residues (α-Amylase) Binding Affinity (kcal/mol) Source
This compound Triterpenoid Undetermined* Trp59, Glu233, Asp300, Leu162, Thr163 -9.6 Sandoricum koetjape
Sandorinic acid A Triterpenoid Undetermined* Trp59, Asp300 -8.2 Sandoricum koetjape
Quercetin Flavonoid 302.23 Trp59, Glu233, Asp300 -7.2 Wide plant sources
Salvianolic acid B Phenolic acid 718.62 N/A N/A Salvia miltiorrhiza

Research Findings and Implications

  • Potency Hierarchy : this compound > Sandorinic acid A > Quercetin in α-amylase inhibition, correlating with structural complexity and residue coverage .
  • Structural Determinants : The additional hydrogen bonds formed by this compound with Glu233 and Asp300 likely enhance its stability in the enzyme’s active site, explaining its superior efficacy .
  • Natural vs. Synthetic : Unlike acarbose (a pseudotetrasaccharide), Sandorinic acids offer natural alternatives with fewer reported gastrointestinal side effects, though bioavailability data are lacking .

Q & A

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound with other therapeutics?

  • Answer : Apply the Chou-Talalay combination index (CI) method using CompuSyn software. Validate synergy in 3D spheroid or patient-derived xenograft (PDX) models. Use isobologram analysis to distinguish additive vs. synergistic interactions .

Methodological Guidelines

  • Literature Review : Prioritize PubMed, Web of Science, and Embase for systematic searches. Use Boolean operators: ("this compound" OR "SA-B") AND ("mechanism" OR "synthesis") NOT ("patent" OR "production"). Include grey literature (preprints) for emerging data .
  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies. Share raw data (e.g., NMR spectra, dose-response curves) in supplementary materials. Use electronic lab notebooks (ELNs) for traceability .
  • Ethical Compliance : For studies involving human-derived samples, document IRB approval and informed consent per Declaration of Helsinki. Disclose conflicts of interest (e.g., funding from pharmaceutical entities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sandorinic acid B
Reactant of Route 2
Sandorinic acid B

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